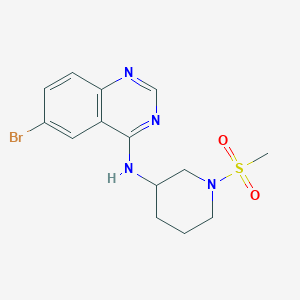
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several kinases and has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves the inhibition of several kinases. It binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets. This leads to the inhibition of cell proliferation and survival, which is crucial for the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth and survival of cancer cells by blocking the activity of several kinases. It also has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine in lab experiments include its potency and specificity for several kinases. It has also shown promising results in preclinical studies, which make it a potential candidate for clinical trials. However, its limitations include its toxicity and potential side effects, which need to be carefully evaluated before it can be used in humans.
Direcciones Futuras
There are several future directions for the use of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine. One potential direction is the development of more potent and specific inhibitors of kinases. Another direction is the evaluation of its efficacy in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, more studies are needed to evaluate its toxicity and potential side effects in humans.
Métodos De Síntesis
The synthesis of 6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine involves several steps. The first step is the reaction of 6-bromo-4-chloroquinazoline with 1-methylsulfonylpiperidine in the presence of a base to yield the intermediate 6-bromo-4-(1-methylsulfonylpiperidin-3-yl)quinazoline. The intermediate is then treated with ammonia in ethanol to give the final product, this compound.
Aplicaciones Científicas De Investigación
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be a potent inhibitor of several kinases, including EGFR, HER2, and VEGFR2, which are known to be involved in the development and progression of cancer. It has also shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
6-bromo-N-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2S/c1-22(20,21)19-6-2-3-11(8-19)18-14-12-7-10(15)4-5-13(12)16-9-17-14/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEWDRZWDNQAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)


![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)
![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
![N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7634900.png)